molecular formula C19H12ClFN4O B11696663 N-[2-(3-chlorophenyl)-2H-benzotriazol-5-yl]-3-fluorobenzamide

N-[2-(3-chlorophenyl)-2H-benzotriazol-5-yl]-3-fluorobenzamide

Cat. No.: B11696663
M. Wt: 366.8 g/mol
InChI Key: IKENGMSUIJQZMK-UHFFFAOYSA-N
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Description

N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-FLUOROBENZAMIDE is a complex organic compound that belongs to the class of benzotriazole derivatives

Preparation Methods

The synthesis of N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-FLUOROBENZAMIDE typically involves multiple steps, including the formation of the benzotriazole ring and subsequent functionalization. One common synthetic route involves the cyclization of appropriate precursors under specific conditions, such as the use of azobisisobutyronitrile (AIBN) and hypophosphorous acid in a suitable solvent . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-FLUOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzotriazole ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-FLUOROBENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-FLUOROBENZAMIDE can be compared with other benzotriazole derivatives, such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-FLUOROBENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H12ClFN4O

Molecular Weight

366.8 g/mol

IUPAC Name

N-[2-(3-chlorophenyl)benzotriazol-5-yl]-3-fluorobenzamide

InChI

InChI=1S/C19H12ClFN4O/c20-13-4-2-6-16(10-13)25-23-17-8-7-15(11-18(17)24-25)22-19(26)12-3-1-5-14(21)9-12/h1-11H,(H,22,26)

InChI Key

IKENGMSUIJQZMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC(=CC=C4)Cl

Origin of Product

United States

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